1-Benzoylazetidine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

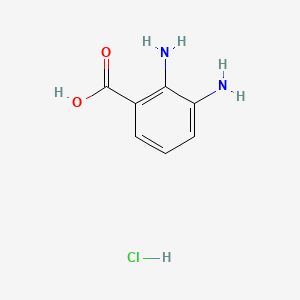

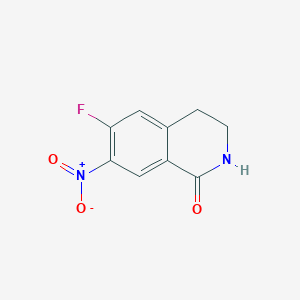

1-Benzoylazetidine-3-sulfonyl chloride is a chemical compound with the formula C10H10ClNO3S and a molecular weight of 259.71 g/mol . It is used in pharmaceutical testing .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, azetidines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .Scientific Research Applications

Reactivity and Catalytic Applications

Friedel-Crafts Sulfonylation in Ionic Liquids 1-Benzoylazetidine-3-sulfonyl chloride's reactivity in ionic liquid media is notable. In one study, the sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride was performed in an ionic liquid, enhancing reactivity and yielding almost quantitative yields under ambient conditions. (27)Al NMR spectroscopy provided mechanistic insights, showing changes in aluminum species speciation during the sulfonylation reaction, indicating interactions between the Lewis acidic species of the ionic liquid and formed HCl (Nara, Harjani, & Salunkhe, 2001).

Copper-Catalyzed Cascade Cyclization The compound has potential use in copper-catalyzed cascade cyclization processes. A method involving 1,7-enynes with aromatic sulfonyl chlorides using a Cu catalyst demonstrated the assembly of benzo[j]phenanthridin-6(5H)-ones, marking a novel approach in Cu-catalyzed cascade cyclization of 1,n-enynes (Liu et al., 2014).

Synthesis and Chemical Transformations

Ionic Liquid Catalysts for Synthesis this compound analogs serve as efficient catalysts in various chemical syntheses. For instance, 1,3-Disulfonic acid benzimidazolium chloride ([Dsbim]Cl) has been applied as a catalyst for the synthesis of dihydropyrimidinones/thiones, showing advantages like short reaction time, high yields, and the ability to be reused several times without significant loss of catalytic activity (Abbasi, 2016).

Synthesis of N-sulfonyl Imines Similarly, 3-Methyl-1-Sulfonic acid imidazolium chloride has been used as a catalyst and solvent for synthesizing N-sulfonyl imines, demonstrating the process's high efficiency and eco-friendliness at room temperature (Zolfigol et al., 2010).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Derivatives 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, synthesized through a process involving benzhydryl chlorides and subsequent N-sulfonation with sulfonyl chlorides, have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This underscores the potential of this compound derivatives in agricultural applications (Vinaya et al., 2009).

Future Directions

properties

IUPAC Name |

1-benzoylazetidine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVBBDHYBQPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)

![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)

![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)